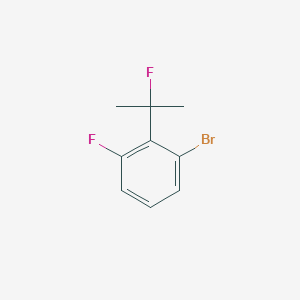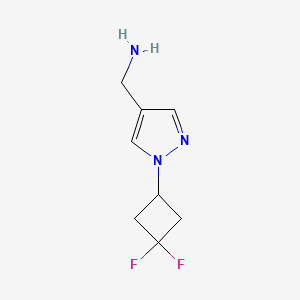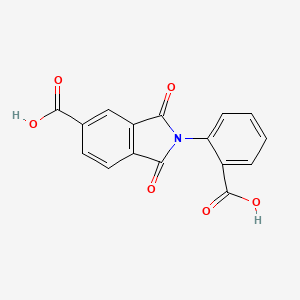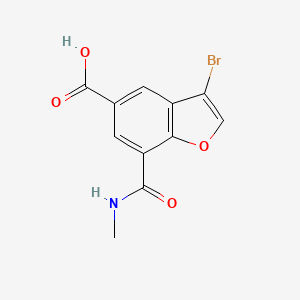
3-chloro-4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzene ring substituted with a chlorine atom, a hydroxyl group, and an amide linkage to a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide typically involves multiple steps. One common method starts with the chlorination of 4-hydroxybenzoic acid to introduce the chlorine atom. This is followed by the formation of the amide bond through a reaction with 3-methyl-1,2,4-thiadiazol-5-amine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-chloro-4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-chloro-4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiadiazole ring can interact with various biological pathways, modulating cellular processes and leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide
- 3-chloro-2-hydroxy-4-(trifluoromethyl)pyridine
- 3-chloro-N-(4-hydroxy-3,5-diisopropylphenyl)benzamide
- N-(3-chloro-phenyl)-4-methyl-benzamide
Uniqueness
3-chloro-4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring system can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to other similar benzamide derivatives .
Propriétés
Formule moléculaire |
C10H8ClN3O2S |
|---|---|
Poids moléculaire |
269.71 g/mol |
Nom IUPAC |
3-chloro-4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C10H8ClN3O2S/c1-5-12-10(17-14-5)13-9(16)6-2-3-8(15)7(11)4-6/h2-4,15H,1H3,(H,12,13,14,16) |
Clé InChI |
BJPWIPCOODLITE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=N1)NC(=O)C2=CC(=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5AR,10bS)-2-phenyl-2,4,5a,10b-tetrahydro-1H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazine](/img/structure/B14912014.png)



![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid](/img/structure/B14912041.png)
![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B14912048.png)

![N,N'-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B14912061.png)

![1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]-](/img/structure/B14912064.png)



